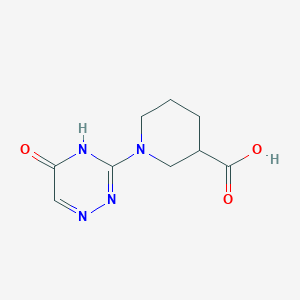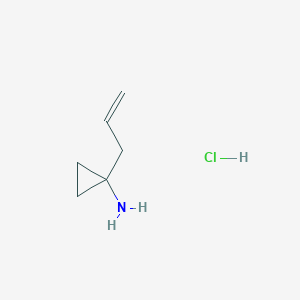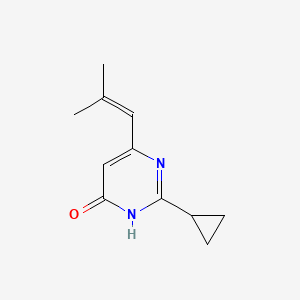
2-(Cyclohexylmethyl)morpholine hydrochloride
Übersicht
Beschreibung
2-(Cyclohexylmethyl)morpholine hydrochloride is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the morpholine ring, and it is commonly used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)morpholine hydrochloride typically involves the reaction of cyclohexylmethylamine with morpholine under specific conditions. One common method is the catalytic hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst, which provides high yields and excellent enantioselectivity .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by the addition of cyclohexylmethylamine. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclohexylmethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine compounds .
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylmethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a building block in drug development.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand that binds to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A simpler analog without the cyclohexylmethyl group.
4-(2-Chloroethyl)morpholine hydrochloride: Used in pharmaceutical synthesis.
Amorolfine: A morpholine derivative used as an antifungal agent
Uniqueness: 2-(Cyclohexylmethyl)morpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexylmethyl group enhances its lipophilicity and potential interactions with hydrophobic targets, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
2-(cyclohexylmethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSFVENXZQDRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)




![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)


